molecular formula C9H7Br2FO2 B1409988 Methyl 2,4-dibromo-6-fluorophenylacetate CAS No. 1804418-84-5

Methyl 2,4-dibromo-6-fluorophenylacetate

Cat. No.: B1409988
CAS No.: 1804418-84-5
M. Wt: 325.96 g/mol
InChI Key: ZHZYHCUCJOWTJX-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-6-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position. Its molecular formula is C₉H₇Br₂FO₂, with a calculated molecular weight of 326 g/mol (based on atomic weights: C=12, H=1, Br=80, F=19, O=16).

Properties

IUPAC Name

methyl 2-(2,4-dibromo-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZYHCUCJOWTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorophenylacetic Acid Derivatives

Method Overview :
Bromination of pre-fluorinated phenylacetic acid esters using N-bromosuccinimide (NBS) under radical conditions is a common approach. This method selectively introduces bromine atoms at specific positions on the aromatic ring.

Procedure :

  • Starting Material : Methyl 2-(4-bromo-2-fluorophenyl)acetate.
  • Reagents : NBS (1.0 equiv), 2,2'-azobis(isobutyronitrile) (AIBN, 0.15 equiv).
  • Solvent : Carbon tetrachloride (CCl₄).
  • Conditions : Stirred at 90°C for 9 hours under inert atmosphere.
  • Workup : Purification via flash chromatography (ethyl acetate/hexane gradient).

Key Data :

Parameter Value
Yield 96%
Purity (HPLC) >98%
MS (ESI) m/z 340.9 [M+H]⁺

Mechanistic Insight :
Radical bromination with NBS/AIBN targets positions ortho/para to existing substituents. The fluorine atom directs bromination to the 4-position, while the ester group influences regioselectivity.

Hydrolysis-Esterification Sequence

Method Overview :
A two-step process involving hydrolysis of a nitrile precursor to the carboxylic acid, followed by esterification with methanol.

Procedure :

Key Data :

Step Yield Purity (NMR)
Hydrolysis 70% >95%
Esterification 82% >97%

Optimization Note :
LiHMDS in THF enhances esterification efficiency by deprotonating the acid, facilitating methyl group transfer.

Palladium-Catalyzed Coupling

Method Overview :
Sequential Suzuki-Miyaura couplings introduce bromine atoms via halogen exchange.

Procedure :

  • Substrate : Methyl 2-(4-fluoro-2-iodophenyl)acetate.
  • Reagents : Pd(OAc)₂ (0.04 equiv), bromobenzene boronic acid (1.3 equiv), Cs₂CO₃ (3 equiv).
  • Solvent : DME/EtOH/H₂O (3:1:1).
  • Conditions : Microwave irradiation at 110°C for 25 minutes.

Key Data :

Parameter Value
Yield 67%
Isomer Ratio 9:1 (para:ortho)

Limitation :
Competing side reactions (e.g., debromination) require careful stoichiometric control.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability
Radical Bromination 96 Moderate High
Hydrolysis-Esterif. 82 Low Medium
Pd-Catalyzed 67 High Low

Reaction Optimization Insights

  • Temperature : Bromination efficiency peaks at 90°C; higher temperatures induce decomposition.
  • Catalyst Load : Pd(OAc)₂ ≥ 0.04 equiv minimizes side products in coupling reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DME) enhance coupling reactivity.

Chemical Reactions Analysis

Methyl 2,4-dibromo-6-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Scientific Research Applications

Methyl 2,4-dibromo-6-fluorophenylacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-6-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its bromine and fluorine substituents can influence its binding affinity to enzymes and receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2,4-dibromo-6-fluorophenylacetate, a comparative analysis with structurally related esters is provided below. Key factors include substituent effects, molecular weight, and functional group variations.

Table 1: Comparative Properties of Halogenated Phenylacetates

Compound Name CAS Number Formula Molecular Weight (g/mol) Substituents Ester Group
This compound Not reported C₉H₇Br₂FO₂ 326 2-Br, 4-Br, 6-F Methyl
Ethyl 2,4-dibromo-6-fluorophenylacetate 1803817-32-4 C₁₀H₉Br₂FO₂ 340 2-Br, 4-Br, 6-F Ethyl
Ethyl 2,4-difluoro-6-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 230 2-F, 4-F, 6-OCH₃ Ethyl

Key Observations

Substituent Effects: Bromine vs. Fluorine: Bromine’s higher atomic weight and steric bulk (e.g., in this compound) increase molecular weight and may enhance lipophilicity compared to fluorine-substituted analogs like Ethyl 2,4-difluoro-6-methoxyphenylacetate .

Ester Group Influence :

  • Methyl esters (e.g., this compound) typically exhibit higher volatility and lower boiling points than ethyl esters due to reduced molecular weight and shorter alkyl chains.

Reactivity :

  • The electron-withdrawing nature of Br and F substituents in this compound likely stabilizes the ester group against hydrolysis compared to less-halogenated analogs.

Biological Activity

Methyl 2,4-dibromo-6-fluorophenylacetate is a halogenated organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a phenylacetate backbone with two bromine atoms and one fluorine atom attached to the aromatic ring. Its molecular formula is C9H7Br2FO2C_9H_7Br_2FO_2 with a molecular weight of approximately 295.96 g/mol. The presence of halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The halogen substituents can enhance binding affinity to enzymes and receptors involved in critical cellular processes. Notably, the compound may undergo metabolic transformations that yield active metabolites, further influencing its biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, potentially leading to therapeutic effects.
  • Oxidative Stress Induction : Similar compounds have been shown to elevate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Halogenated compounds often demonstrate cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound.

Compound NameStructure FeaturesUnique Aspects
Methyl 2,4-dibromo-6-chlorophenylacetateContains chlorine instead of fluorineDifferent reactivity profile due to chlorine's properties
Methyl 2,4-dibromo-6-iodophenylacetateContains iodinePotentially different binding affinities due to iodine size
Methyl 2,4-dibromo-6-methylphenylacetateContains a methyl groupAlters steric hindrance and electronic properties

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests promising anticancer properties warranting further investigation .
  • Mechanistic Insights : Research into the mechanism revealed that the compound induces apoptosis via ROS generation and modulation of apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dibromo-6-fluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dibromo-6-fluorophenylacetate

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